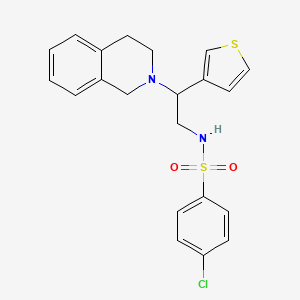

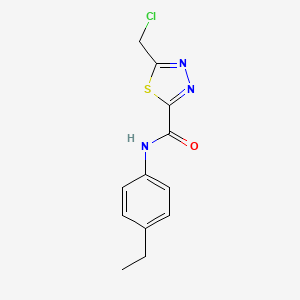

5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse applications in various fields such as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the condensation of thiosemicarbazide with various carboxylic acids or esters. For instance, 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles can be synthesized using a microwave-accelerated solvent-free procedure, which is a rapid and high-yield method . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be applied, potentially involving the chloromethylation of an appropriate 1,3,4-thiadiazole precursor.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with eight asymmetric molecules per unit cell . Density functional theory (DFT) calculations can provide insights into the structural geometry, electronic properties, and molecular electrostatic potential of these compounds .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions. For example, reactions with thiourea can follow the Hantzsch reaction scheme, leading to the formation of 2,5-diamino-1,3-thiazole derivatives . Additionally, reactions with amines, hydrazines, and hydroxylamine have been reported, resulting in the formation of triazole-thiocarboxamides and triazole-carboxylic acids . The reactivity of the chloromethyl group in the target compound could potentially lead to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and carboxamide functionalities can affect the compound's polarity, solubility, and reactivity. The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), can be studied using DFT to predict the compound's behavior in various chemical environments . The presence of hydrogen bonding and conjugative interactions can also contribute to the compound's properties and potential applications, such as in nonlinear optical (NLO) materials .

Scientific Research Applications

Synthesis and Chemical Properties

The research on compounds related to 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide focuses on their synthesis and potential applications across various fields, excluding specific drug use and dosage information. A pivotal approach involves the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlighting an efficient method that mitigates organic solvent pollution and improves reaction yields through microwave-accelerated, solvent-free procedures (Zheng Li et al., 2006). This technique underscores the environmental and efficiency benefits in synthesizing thiadiazole derivatives.

Antimicrobial and Anticancer Activities

Continued investigation into thiadiazole derivatives reveals their promising biological activities. Studies on new heterocycles containing the 1,3,4-thiadiazole moiety have shown significant antimicrobial activities, with some compounds displaying promising results against tested microorganisms (T. Farghaly et al., 2011). Additionally, the anticancer potential of thiadiazole derivatives has been explored, with novel pharmacophores exhibiting potent anticancer effects in vitro, particularly against Hepatocellular carcinoma cell lines (S. M. Gomha et al., 2017).

properties

IUPAC Name |

5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-2-8-3-5-9(6-4-8)14-11(17)12-16-15-10(7-13)18-12/h3-6H,2,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHYJZJMLYBGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)

![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)

![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)

![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)